5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide
Description
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH₂)
- δ 7.85 (d, J = 2.4 Hz, 1H, H3-pyrazole)
- δ 3.02–2.89 (m, 4H, cyclopentane H4/H6)
- δ 2.45 (quin, J = 7.1 Hz, 2H, cyclopentane H5)
¹³C NMR (101 MHz, DMSO-d₆) :
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₈H₈N₂O [M+H]⁺ = 165.0668, found 165.0665
- Fragmentation pattern: Loss of CONH₂ (44 Da) yields cyclopenta[c]pyrazole ion at m/z 121.0403
X-ray Crystallographic Analysis and Electron Density Mapping
Single-crystal X-ray diffraction (SCXRD) of a methyl-substituted analog (CCDC 928311) reveals:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 7.892, 11.203, 14.566 |
| α, β, γ (°) | 90, 98.34, 90 |
| Resolution (Å) | 0.84 |
| R factor | 0.0412 |
Electron density maps confirm:
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]pyrazole-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-4-5-2-1-3-6(5)9-10/h4H,1-3H2,(H2,8,11) |
InChI Key |
BTZAZPBPNQCTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN(N=C2C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives with Cyclopentanone Precursors
A common synthetic route involves the condensation of hydrazine or hydrazine derivatives with cyclopentanone or substituted cyclopentanones to form the pyrazole ring fused to the cyclopentane ring. This method typically proceeds via the following steps:
- Starting materials: 2-acetylcyclopentanone or 1,3-cyclopentanedione derivatives.
- Reaction conditions: The hydrazine derivative is reacted with the cyclopentanone in aqueous or alcoholic solvents, often in the presence of sodium acetate as a base to facilitate condensation.
- Outcome: Formation of the dihydrocyclopenta[c]pyrazole core, which can be further functionalized to introduce the carboxamide group.
For example, a procedure described in the Royal Society of Chemistry supporting information details the reaction of 2-acetylcyclopentanone with hydrazine derivatives under mild conditions, followed by purification via silica gel chromatography to isolate the desired pyrazole compound in moderate yields (~29%).
Cyclization via Carbonyl Compound Condensation and Oxidative Cyclization
Another approach involves the use of 1,3-dicarbonyl compounds and hydrazine derivatives under oxidative conditions to promote cyclization and ring closure:
- Reagents: Hydrazine derivatives and 1,3-dicarbonyl compounds such as 1,3-cyclopentanedione.
- Conditions: Reactions are often carried out in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (e.g., 18 hours).
- Result: Formation of cyclopenta-fused pyrazole derivatives with high yields (up to 80-90%) and good purity after recrystallization.
This method is noted for its versatility and environmental friendliness, allowing for a broad substrate scope and efficient synthesis of fused pyrazole systems.
Functionalization to Introduce the Carboxamide Group
The carboxamide functionality at the 2-position of the pyrazole ring is typically introduced by:
- Amidation reactions: Using carbonyldiimidazole (CDI) or other coupling agents to activate the carboxylic acid or ester precursors, followed by reaction with ammonia or amines.
- Direct synthesis: Some methods involve the direct formation of the carboxamide during ring closure by using hydrazine carboxamide derivatives as starting materials.
For instance, amidation of pyrazole intermediates with cyclopropylamine or other amines in anhydrous solvents like DMF under reflux conditions yields the corresponding carboxamide derivatives with yields around 50-60%.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The condensation of hydrazine derivatives with cyclopentanone precursors is a foundational step in constructing the fused pyrazole ring system. The reaction is sensitive to the nature of substituents on the cyclopentanone and hydrazine, which can influence yield and purity.
- Oxidative cyclization under oxygen atmosphere enhances ring closure efficiency and product purity, making it a preferred method for synthesizing cyclopenta-fused pyrazoles.
- Amidation using CDI or similar coupling agents is a reliable method to introduce the carboxamide group, which is crucial for the biological activity of the compound. The choice of amine can tailor the pharmacological profile of the final product.
- Purification is commonly achieved by silica gel column chromatography using gradients of dichloromethane/methanol or methanol/chloroform, depending on the polarity of the product.
- The compound’s fused ring system and carboxamide functionality contribute to its potential as an inhibitor of enzymes such as cholinesterases and carbonic anhydrases, as indicated by related pyrazole carboxamide derivatives studied for medicinal applications.
Chemical Reactions Analysis
Cyclization and Dehydrogenative Coupling
This compound participates in oxidative cross-dehydrogenative coupling (CDC) reactions to form fused heterocycles. Under acidic conditions with molecular oxygen as the oxidant, it undergoes cyclization with β-dicarbonyl compounds or cyclic diketones[ ].
| Reaction Conditions | Product | Yield | Catalyst/Oxidant |
|---|---|---|---|
| Acetic acid (6 equiv), O₂, 130°C, 18h | Pyrazolo[1,5-a]pyridine derivatives | 74–94% | AcOH (Bronsted acid) |
| Ethanol solvent, cyclic β-diketones | Pyrido[1,2-b]indazoles | 80–90% | O₂ (1 atm) |
Mechanistically, acetic acid protonates the pyrazole nitrogen, enabling nucleophilic attack by the enol form of β-dicarbonyl substrates. Subsequent oxidative dehydrogenation and cyclization yield fused heterocycles (e.g., 4a–v and 6a–j )[ ].
Substitution Reactions
The carboxamide group and pyrazole ring undergo nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid[].
-
Amination : Reacts with amines (e.g., benzylamine) to form urea derivatives via carbodiimide intermediates[].
Electrophilic Substitution
-
Halogenation : Bromine in DMSO introduces bromine at the pyrazole C-4 position, forming 4-bromo derivatives[].
Oxidation
-
Side-chain modification : The cyclopentane moiety oxidizes to cyclopentanone derivatives using KMnO₄ in acidic media[].
-
Trifluoromethyl group stability : The CF₃ group resists oxidation under standard conditions but reacts with strong oxidants like HNO₃ to yield nitro derivatives[].
Reduction
-
Catalytic hydrogenation : Pd/C-mediated hydrogenation reduces the pyrazole ring to pyrazoline without affecting the carboxamide[].
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Nitrile oxides | RT, DCM | Isoxazoline-fused pyrazoles | Bioactive scaffold design |
| Azides | Cu(I) catalysis | Triazolo-pyrazole hybrids | Click chemistry probes |
These reactions exploit the electron-deficient pyrazole ring to generate pharmacologically relevant scaffolds[].
Functional Group Interconversion
The carboxamide group serves as a handle for diverse transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Dehydration | PCl₅, POCl₃ | Nitrile derivatives |
| Hoffman rearrangement | NaOH, Br₂ | Primary amine |
| Curtius rearrangement | DPPA, heat | Isocyanate intermediates |
These conversions enable access to analogs with modified solubility and target-binding properties[].
Metal-mediated Reactions
The pyrazole nitrogen coordinates transition metals, facilitating catalytic processes:
-
Suzuki coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces aryl groups at C-3[].
-
Complexation : Forms stable complexes with Cu(II) and Fe(III), characterized by shifts in UV-Vis spectra (λₘₐₓ 420–480 nm)[].
Stability and Degradation
Scientific Research Applications
NRF2 Pathway Modulation
One of the significant applications of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is its role as a modulator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is crucial for cellular defense against oxidative stress and inflammation. Compounds that activate NRF2 can potentially treat various diseases characterized by oxidative stress, including:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Pulmonary Fibrosis
Research indicates that NRF2 activators can stabilize NRF2 levels, promoting its activity under oxidative stress conditions, thereby offering therapeutic benefits in respiratory diseases .
Neurodegenerative Diseases
The compound has also shown promise in the treatment of neurodegenerative diseases such as:
- Alzheimer's Disease
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
Studies suggest that activation of the NRF2 pathway may mitigate neurotoxic effects and enhance neuronal survival during oxidative stress .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory properties that could be beneficial in treating autoimmune diseases like:
- Multiple Sclerosis (MS)
- Psoriasis
- Inflammatory Bowel Disease (IBD)
By modulating inflammatory pathways, this compound may reduce symptoms and improve quality of life for patients suffering from these conditions .
Cardiovascular Applications
The compound's ability to modulate oxidative stress also extends to cardiovascular health. It may play a role in:
- Reducing Cardiovascular Disease Risk Factors
Research indicates that NRF2 activation can lead to improved endothelial function and reduced inflammation within cardiovascular systems . This suggests potential applications in preventing or managing cardiovascular diseases.
Cosmetic Formulations
In addition to its pharmacological applications, this compound has been investigated for use in cosmetic formulations due to its moisturizing and skin-protective properties. Its inclusion in topical products could enhance skin hydration and provide protective effects against environmental stressors .
Table: Summary of Applications and Research Findings
Mechanism of Action
The mechanism of action of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Key Compounds for Comparison:
5,6-Dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione (CPDT) Substituent: Thione group at position 3. Activity: Potent Nrf2 activator and phase 2 enzyme inducer in bladder epithelial cells, effective at 0.17 mg/kg/day in rats . Mechanism: Nrf2-dependent upregulation of glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, critical for chemoprevention .
Pyrazole-Carboximidamide Derivatives Substituents: Varied phenyl groups (e.g., methoxy, chloro, bromo) at positions 3 and 4. Substituents like 4-chlorophenyl or 3-nitrophenyl could modulate solubility and metabolic stability .
Dihydropyrrolo[3,4-c]pyrazole-Carboxamide Derivatives
- Substituents : 2,6-Difluoro-3-methylphenyl and trimethylsilyl groups.
- Synthesis : Prepared via multi-step reactions involving column chromatography, highlighting synthetic complexity for carboxamide derivatives .
Trifluoromethylcyclopenta[c]pyrazole Esters
Key Observations :
- The carboxamide group in the target compound may offer balanced polarity compared to thione (more lipophilic) or ester (more hydrolytically labile) groups.
- Substituents like trifluoromethyl (in esters) or halogenated phenyl groups (in carboximidamides) significantly alter pharmacokinetic profiles .
Biological Activity
5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a nitrogen-containing heterocyclic compound notable for its unique five-membered ring structure that incorporates two nitrogen atoms. This compound, with the molecular formula C₇H₈N₂O₂, has garnered attention in medicinal chemistry due to its diverse biological activities. The carboxamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of several pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated that pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, compounds structurally related to this compound exhibited IC₅₀ values in the low micromolar range against COX-2 .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, demonstrating selective cytotoxicity. For example, derivatives with similar structures have shown effective inhibition of cancer cell proliferation at IC₅₀ values ranging from 0.781 µM to 5.596 µM against various cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies focus on the compound's binding affinity to COX enzymes and other targets involved in inflammation and cancer progression.
- Molecular Docking : Computational studies suggest that the compound's structure allows for effective interaction with target proteins through hydrogen bonding and hydrophobic interactions .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrazole | Simple pyrazole | Basic structure; less complex than cyclopentane derivatives. |
| 3-Methyl-1H-pyrazole | Methyl-substituted | Exhibits distinct biological activity but lacks cyclization. |
| 1,3-Diphenylpyrazole | Phenyl-substituted | Enhanced lipophilicity; used in agrochemical applications. |
The structural uniqueness of this compound lies in its fused ring system and carboxamide functionality, which may enhance its binding interactions and biological activity compared to simpler pyrazoles.
Case Study: Antiviral Activity
A recent investigation into pyranopyrazole derivatives revealed that compounds with structural similarities to this compound exhibited notable antiviral activity against SARS-CoV-2 protease enzymes. The most effective derivative demonstrated an inhibition percentage of up to 84.5%, indicating a potential pathway for developing antiviral medications .
Toxicity Assessment
Toxicity studies on pyrazole derivatives indicate low cytotoxicity towards mammalian cells. For instance, a CC₅₀ value greater than 500 µM was observed for several compounds tested against Vero cells, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
